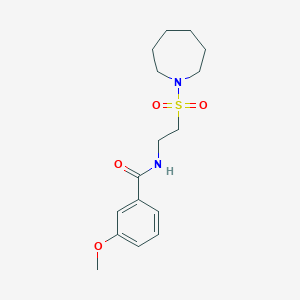![molecular formula C21H21ClN2O3S B2847171 Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330612-95-7](/img/structure/B2847171.png)
Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria of having hydrogen bond donor–acceptor hinge binder motifs, which are important for its biological activity .
Molecular Structure Analysis
The thieno[2,3-c]pyridine core of the molecule is a bicyclic system that includes a five-membered thiophene ring fused with a six-membered pyridine ring . This structure allows for the formation of secondary interactions with biological targets of interest .Chemical Reactions Analysis
Thieno[2,3-c]pyridine derivatives can undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to afford 2-substituted pyridines .Applications De Recherche Scientifique
Synthesis and Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yields, highlighting a method for synthesizing complex pyridine derivatives with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Rearrangement Reactions of Heterocycles
Reactions involving 2-amino-6-methylpyridine with active malonates lead to the formation of pyrido[1,2-a]pyrimidines, which upon rearrangement, yield 1,8-naphthyridines. These transformations showcase the versatility of heterocyclic compounds in synthesizing novel structures, useful in developing new therapeutic agents (Schober & Kappe, 1988).
Intramolecular Hydrogen Bonding and Tautomerism
The study of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates intramolecular hydrogen bonding and tautomerism, essential for understanding the chemical behavior and stability of potential drug molecules. These insights contribute to the rational design of heterocyclic drugs by exploiting specific molecular interactions (Nazır et al., 2000).
Microwave-Assisted Synthesis
Sterically hindered 3-(5-tetrazolyl)pyridines were synthesized using microwave technology, demonstrating the efficiency of microwave-assisted organic synthesis in creating complex heterocyclic structures. This method offers a faster, more energy-efficient approach to synthesizing compounds with potential applications in materials science and pharmaceuticals (Lukyanov et al., 2006).
Synthesis of Fused Pyridine Derivatives
The synthesis of new series of pyridine and fused pyridine derivatives, including reactions with arylidene malononitrile and various transformations, provides a foundation for creating bioactive molecules. These methodologies are pivotal in medicinal chemistry for the design and synthesis of novel drugs with enhanced efficacy and selectivity (Al-Issa, 2012).
Mécanisme D'action
While the specific mechanism of action for this compound is not known, thieno[2,3-c]pyridine derivatives are often used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase target, where the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Propriétés
IUPAC Name |
methyl 6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S.ClH/c1-23-10-9-16-17(12-23)27-20(18(16)21(25)26-2)22-19(24)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHHNMWPOCHVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)

![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847100.png)





![Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2847109.png)